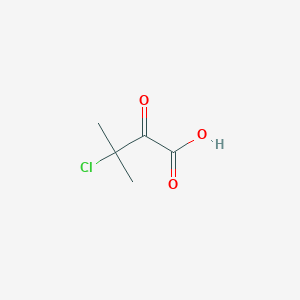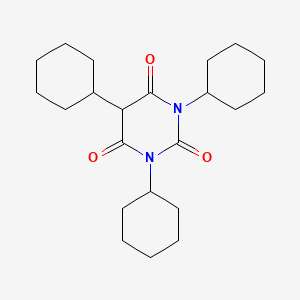![molecular formula C17H25O3P B13800045 Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester CAS No. 70766-48-2](/img/structure/B13800045.png)
Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous acid, bis(bicyclo[221]hept-5-en-2-ylmethyl) methyl ester is a chemical compound with the molecular formula C22H27O3P It is known for its unique structure, which includes two bicyclo[221]hept-5-en-2-ylmethyl groups attached to a phosphorous acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester typically involves the reaction of phosphorous acid with bicyclo[2.2.1]hept-5-en-2-ylmethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include the precise control of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. Industrial production may also involve additional steps such as crystallization or recrystallization to further purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorous-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. These interactions are mediated by the binding of the compound to active sites on target molecules, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) phenyl ester
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
- cis-endo-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonsäureanhydrid
Uniqueness
Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester is unique due to its specific ester groups and the presence of the bicyclo[2.2.1]hept-5-en-2-ylmethyl moieties. These structural features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
70766-48-2 |
|---|---|
Molekularformel |
C17H25O3P |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
bis(2-bicyclo[2.2.1]hept-5-enylmethyl) methyl phosphite |
InChI |
InChI=1S/C17H25O3P/c1-18-21(19-10-16-8-12-2-4-14(16)6-12)20-11-17-9-13-3-5-15(17)7-13/h2-5,12-17H,6-11H2,1H3 |
InChI-Schlüssel |
GRHMZHVDKFWUNS-UHFFFAOYSA-N |
Kanonische SMILES |
COP(OCC1CC2CC1C=C2)OCC3CC4CC3C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
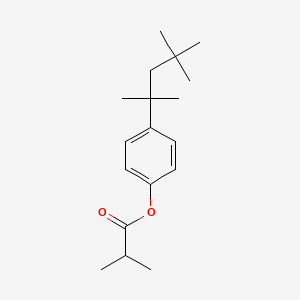
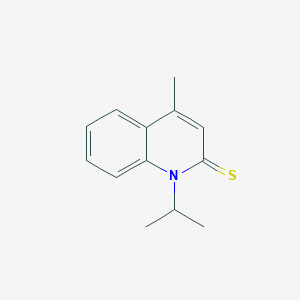





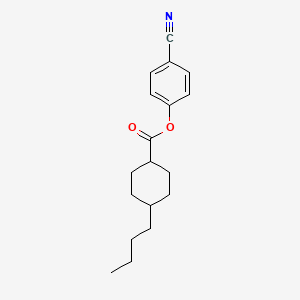
![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)

